molecular formula C11H11ClF2OS B14055540 1-Chloro-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one

1-Chloro-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14055540
M. Wt: 264.72 g/mol
InChI Key: YJWZAFITCXMPEW-UHFFFAOYSA-N
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Description

1-Chloro-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a difluoromethyl group, and a methylthio group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-(difluoromethyl)-2-(methylthio)benzene and 1-chloropropan-2-one.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The key steps include the formation of the intermediate compounds through nucleophilic substitution, followed by purification and isolation of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.

    Optimized Conditions: Optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

    Purification Techniques: Employing advanced purification techniques, such as distillation or chromatography, to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(5-(trifluoromethyl)-2-(methylthio)phenyl)propan-2-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-Chloro-1-(5-(difluoromethyl)-2-(ethylthio)phenyl)propan-2-one: Similar structure but with an ethylthio group instead of a methylthio group.

Uniqueness

1-Chloro-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both difluoromethyl and methylthio groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C11H11ClF2OS

Molecular Weight

264.72 g/mol

IUPAC Name

1-chloro-1-[5-(difluoromethyl)-2-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H11ClF2OS/c1-6(15)10(12)8-5-7(11(13)14)3-4-9(8)16-2/h3-5,10-11H,1-2H3

InChI Key

YJWZAFITCXMPEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)C(F)F)SC)Cl

Origin of Product

United States

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